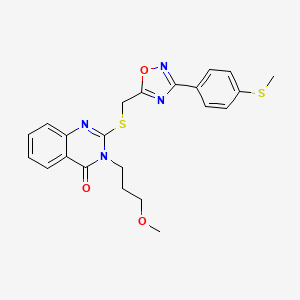![molecular formula C19H19N3O3S B2870725 Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate CAS No. 872097-16-0](/img/structure/B2870725.png)
Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a carbamoyl and cyanopropenyl group attached to the thiophene ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and methyl groups. The carbamoyl and cyanopropenyl groups are then added through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions
Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-5-phenylthiophene-3-carboxylate
- Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate is unique due to the presence of both carbamoyl and cyanopropenyl groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
ethyl 2-[(4-amino-3-cyano-4-oxobut-2-en-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-4-25-19(24)15-11(2)16(13-8-6-5-7-9-13)26-18(15)22-12(3)14(10-20)17(21)23/h5-9,22H,4H2,1-3H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISSOWCBOGNEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=C(C#N)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,7-dimethyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2870642.png)
![N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2870645.png)
![1-(4-phenylpiperazin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2870646.png)
![1-[(4-Chlorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2870648.png)




![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2870657.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2870664.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2870665.png)
